

# spectral data analysis of 2-(2-cyanophenyl)acetic acid (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(2-cyanophenyl)acetic acid

Cat. No.: B102466

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## A Guide to the Spectral Analysis of 2-(2-Cyanophenyl)acetic Acid

This technical guide provides a comprehensive overview of the spectral analysis of **2-(2-cyanophenyl)acetic acid**, a molecule of interest in chemical research and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational understanding for researchers and scientists.

## Molecular Structure and Overview

**2-(2-Cyanophenyl)acetic acid** is an organic compound with the chemical formula  $C_9H_7NO_2$ . Its structure consists of a benzene ring substituted with a cyanophenyl group and an acetic acid group at adjacent positions. This unique arrangement of functional groups gives rise to a distinct spectral fingerprint, which is crucial for its identification and characterization.

Molecular Weight: 161.16 g/mol [\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[\[2\]](#)

## <sup>1</sup>H NMR Spectroscopy

In <sup>1</sup>H NMR spectroscopy, the chemical shift, integration, and multiplicity of the proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms. For **2-(2-cyanophenyl)acetic acid**, the spectrum is expected to show signals for the aromatic protons, the methylene (-CH<sub>2</sub>-) protons, and the acidic proton of the carboxylic acid group.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **2-(2-Cyanophenyl)acetic acid**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 13.0	Singlet (broad)	1H	-COOH
~7.7 - 7.8	Multiplet	1H	Aromatic H
~7.5 - 7.7	Multiplet	2H	Aromatic H
~7.3 - 7.4	Multiplet	1H	Aromatic H
~3.9	Singlet	2H	-CH <sub>2</sub> -

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. The exact chemical shifts can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the <sup>13</sup>C isotope, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.[3][4]

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **2-(2-Cyanophenyl)acetic acid**

Chemical Shift ( $\delta$ , ppm)	Assignment
~172	-COOH (Carboxylic Acid Carbonyl)
~140	Aromatic C (quaternary, attached to -CH <sub>2</sub> COOH)
~133	Aromatic C-H
~132	Aromatic C-H
~128	Aromatic C-H
~127	Aromatic C-H
~118	-C≡N (Nitrile Carbon)
~112	Aromatic C (quaternary, attached to -CN)
~40	-CH <sub>2</sub> - (Methylene Carbon)

Note: Predicted values are based on typical chemical shift ranges. The signals for the quaternary carbons are expected to be of lower intensity.[4]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[5]

Table 3: Characteristic IR Absorption Bands for 2-(2-Cyanophenyl)acetic acid

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3300 - 2500 (broad)	O-H stretch	Carboxylic Acid
~3100 - 3000	C-H stretch	Aromatic
~2900	C-H stretch	Aliphatic (-CH <sub>2</sub> -)
~2230 - 2210	C≡N stretch	Nitrile
~1710	C=O stretch	Carboxylic Acid
~1600, ~1480	C=C stretch	Aromatic Ring
~1300	C-O stretch	Carboxylic Acid
~900 - 650	C-H bend	Aromatic (out-of-plane)

Note: These are typical frequency ranges for the indicated functional groups.[\[6\]](#)[\[7\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in structure elucidation.[\[8\]](#)

Table 4: Predicted Mass Spectrometry Data for **2-(2-Cyanophenyl)acetic acid**

m/z	Interpretation
161	[M] <sup>+</sup> , Molecular Ion
116	[M - COOH] <sup>+</sup> , Loss of the carboxylic acid group
115	[M - H <sub>2</sub> O - CO] <sup>+</sup> , Subsequent loss from the fragment at m/z 116
89	[C <sub>7</sub> H <sub>5</sub> ] <sup>+</sup> , Phenyl fragment

Note: The fragmentation pattern is a prediction based on the structure of the molecule and common fragmentation pathways for carboxylic acids.[\[9\]](#)

# Experimental Protocols

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **2-(2-cyanophenyl)acetic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using appropriate pulse sequences. For <sup>13</sup>C NMR, a proton-decoupled sequence is standard.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Data Analysis: Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

## IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorptions.
- Sample Application: Place a small amount of solid **2-(2-cyanophenyl)acetic acid** directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule using standard correlation tables.

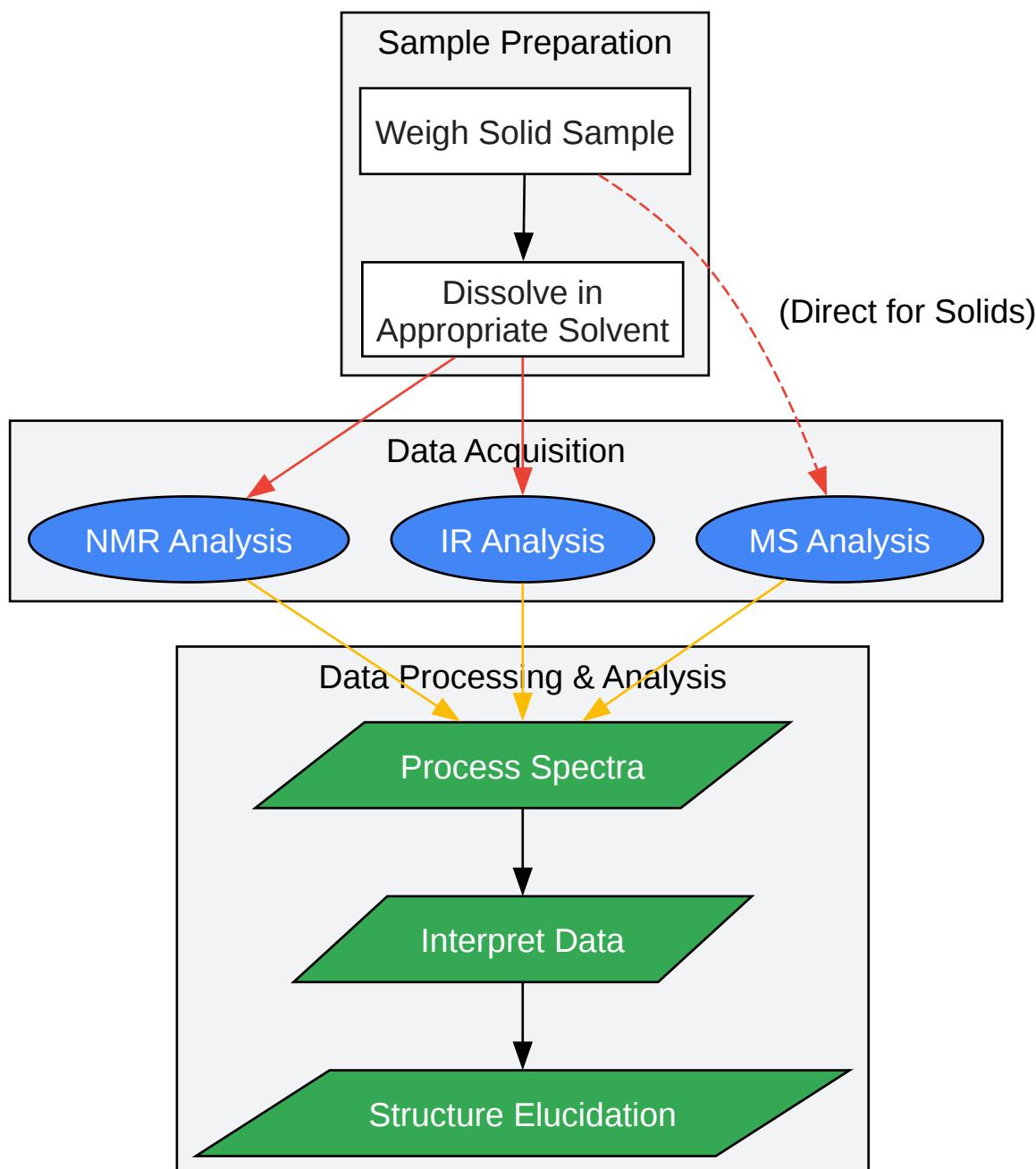
## Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples, which is then heated to vaporize the compound.
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion ( $[M]^+$ ), and induce fragmentation.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

## Visualizations

## Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of an organic compound like **2-(2-cyanophenyl)acetic acid**.

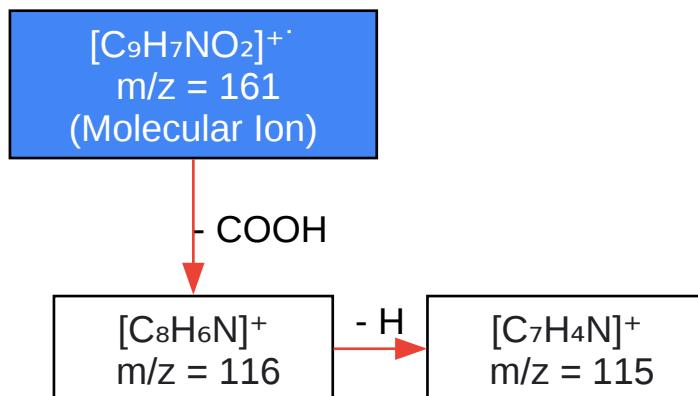


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A generalized workflow for spectral analysis.

## Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for **2-(2-cyanophenyl)acetic acid** under electron ionization (EI) conditions.



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Predicted MS fragmentation of **2-(2-cyanophenyl)acetic acid**.

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